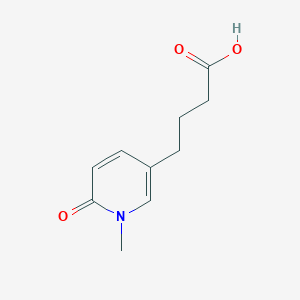
4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H13NO3. It is a derivative of pyridine, characterized by the presence of a butanoic acid group attached to a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid typically involves the condensation of 1-methyl-6-oxo-1,6-dihydropyridine with butanoic acid derivatives. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.
科学研究应用
4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and metabolic disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as those involved in inflammatory pathways. It may also modulate the expression of genes related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but the compound’s ability to block AP-1-mediated luciferase activity suggests its role in anti-inflammatory processes .
相似化合物的比较
4-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)butanoic acid can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound shares a similar pyridine core but differs in the attached functional groups.
Nudifloric acid: Another derivative of pyridine with distinct biological activities.
Cordyceps bassiana derivatives: These compounds exhibit similar anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications .
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
4-(1-methyl-6-oxopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-11-7-8(5-6-9(11)12)3-2-4-10(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
InChI 键 |
FZOZDNOTSCXOND-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=CC1=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


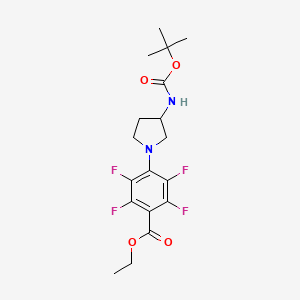
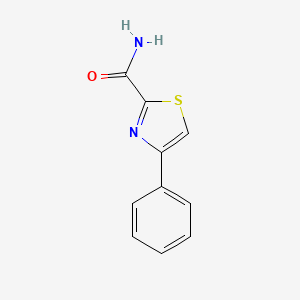

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
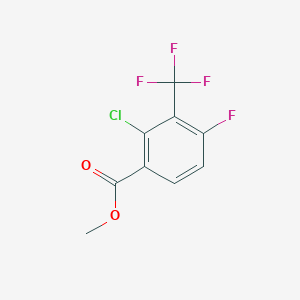

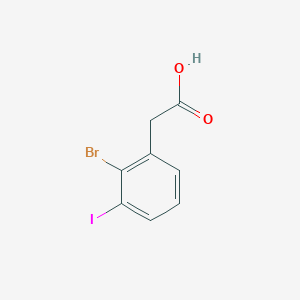
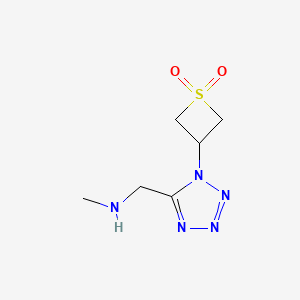

![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)


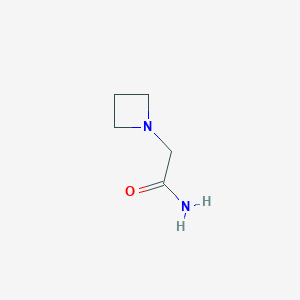
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)
